1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one
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Overview
Description
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one is a synthetic organic compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of a pyrazolidinone ring substituted with a 2,6-dichlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one typically involves the reaction of 2,6-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazolidinone ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazolidinone ring can be reduced to form pyrazolidine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-(2,6-Dichlorophenyl)-1-oxoethyl)-2-phenylpyrazolidin-3-one.
Reduction: Formation of 1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a reduction in the production of inflammatory mediators, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar 2,6-dichlorophenyl group.
Aceclofenac: Another NSAID with structural similarities to diclofenac.
2,6-Dichlorophenylbiguanide: A compound with a 2,6-dichlorophenyl group but different functional groups.
Uniqueness
1-(2-(2,6-Dichlorophenyl)-1-hydroxyethyl)-2-phenylpyrazolidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group and pyrazolidinone ring differentiate it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Properties
CAS No. |
60260-70-0 |
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Molecular Formula |
C17H16Cl2N2O2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
1-[2-(2,6-dichlorophenyl)-1-hydroxyethyl]-2-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-7-4-8-15(19)13(14)11-17(23)20-10-9-16(22)21(20)12-5-2-1-3-6-12/h1-8,17,23H,9-11H2 |
InChI Key |
BHQODHNLCPDWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N(C1=O)C2=CC=CC=C2)C(CC3=C(C=CC=C3Cl)Cl)O |
Origin of Product |
United States |
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